(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium
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Overview
Description
(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, an indole moiety, and an oxidoazanium group
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown . It is hypothesized to interact with spectrin-like proteins in the cytoskeleton of certain cells . .
Biochemical Pathways
It is suggested that it may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups .
Result of Action
It is suggested that it may affect the motility of certain cells, but this is based on preliminary findings and requires further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and identifying potential therapeutic targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for developing new pharmaceuticals with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and lead to the creation of advanced materials for various applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium include other indole derivatives and pyridine-based compounds. Examples include:
- Azoxymethane
- 1,2,3-Triazoles
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. The presence of both indole and pyridine moieties, along with the chlorine and trifluoromethyl substitutions, provides a distinct reactivity profile and potential for diverse applications.
Properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-methylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c1-22(24)8-10-9-23(14-5-3-2-4-12(10)14)15-13(17)6-11(7-21-15)16(18,19)20/h2-9H,1H3/b22-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXRGCJJCUXOKP-UYOCIXKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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